molecular formula C13H13ClN4O4 B213556 N-(5-chloro-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B213556
M. Wt: 324.72 g/mol
InChI Key: DKGDIFYWWBLQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide, also known as CNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNP is a pyrazole-based compound that has been synthesized using various methods, and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including the inhibition of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the treatment of certain diseases, such as diabetes and cardiovascular disease.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide has a number of advantages for use in lab experiments, including its stability and solubility in a range of solvents. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are a number of potential future directions for research on N-(5-chloro-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide, including further studies on its mechanisms of action, its potential applications in the treatment of various diseases, and its potential use as a diagnostic tool. Further research is also needed to fully understand the limitations and potential toxicity of N-(5-chloro-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide, and to develop safe and effective methods for its use in scientific research.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide has been achieved using various methods, including the reaction of 5-chloro-2-methoxyphenylhydrazine with 1,5-dimethyl-3-oxo-1,2,4-triazole in the presence of nitric acid and acetic anhydride. Another method involves the reaction of 5-chloro-2-methoxyphenylhydrazine with 1,5-dimethyl-3-oxo-1,2,4-triazole in the presence of sodium nitrite and hydrochloric acid.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. N-(5-chloro-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide has also been studied for its potential use as a diagnostic tool in the detection of certain diseases, such as cancer.

properties

Product Name

N-(5-chloro-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

Molecular Formula

C13H13ClN4O4

Molecular Weight

324.72 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C13H13ClN4O4/c1-7-12(18(20)21)11(16-17(7)2)13(19)15-9-6-8(14)4-5-10(9)22-3/h4-6H,1-3H3,(H,15,19)

InChI Key

DKGDIFYWWBLQCZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-]

Origin of Product

United States

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